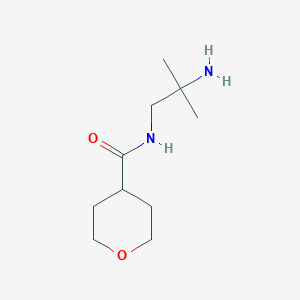
N-(2-amino-2-methylpropyl)oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-2-methylpropyl)oxane-4-carboxamide is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-methylpropyl)oxane-4-carboxamide involves the reaction of oxane-4-carboxylic acid with 2-amino-2-methylpropanol under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-amino-2-methylpropyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane-4-carboxylic acid derivatives, while reduction could produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-amino-2-methylpropyl)oxane-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-amino-2-methylpropyl)oxane-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, leading to changes in gene expression and cellular processes. This inhibition is primarily due to the compound’s ability to bind to the active sites of these enzymes, preventing their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-N-(2-methylsulfanylpropyl)oxane-4-carboxamide: Known for its potent inhibition of histone deacetylase (HDAC), making it a valuable compound in cancer research.
Indole 2 and 3-carboxamides: These compounds have been studied for their strong enzyme inhibitory properties and potential therapeutic applications.
Uniqueness
N-(2-amino-2-methylpropyl)oxane-4-carboxamide is unique due to its specific molecular structure, which allows it to interact with a different set of molecular targets compared to similar compounds. This uniqueness makes it a valuable tool in various research applications .
Eigenschaften
Molekularformel |
C10H20N2O2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
N-(2-amino-2-methylpropyl)oxane-4-carboxamide |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,11)7-12-9(13)8-3-5-14-6-4-8/h8H,3-7,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
JZOAKAMUDGDSEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC(=O)C1CCOCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino)acetate](/img/structure/B13205557.png)
![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13205563.png)
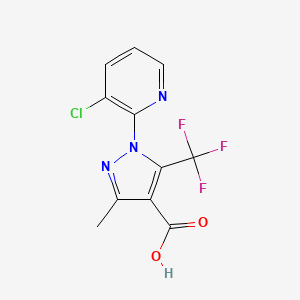
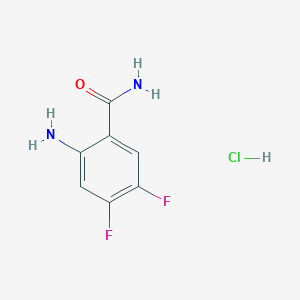
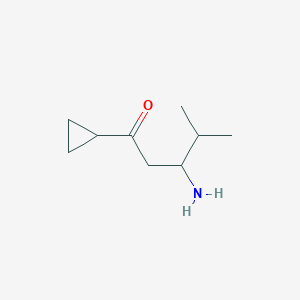
![6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B13205584.png)
![2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13205588.png)
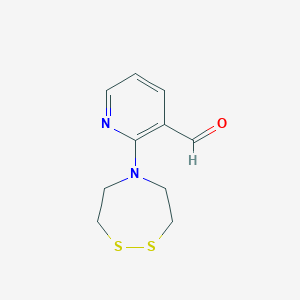
![2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13205603.png)
![2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13205614.png)
![tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13205620.png)
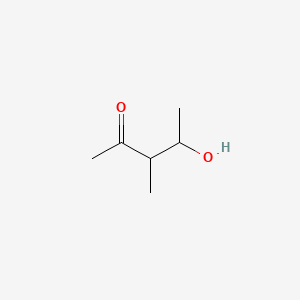
![1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13205629.png)
![Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13205638.png)
